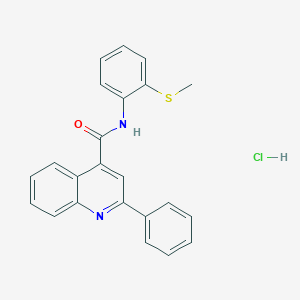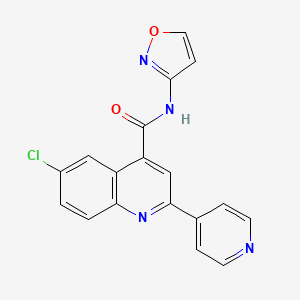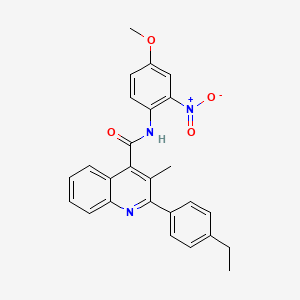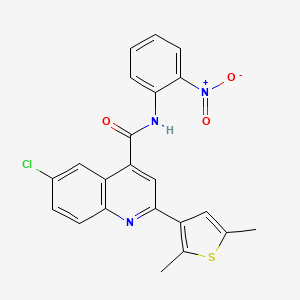![molecular formula C27H27N3O4S B4161582 2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4161582.png)
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with sulfonamide and methoxy groups, enhancing its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonamide and methoxy groups. Common reagents used in these reactions include aniline derivatives, sulfonyl chlorides, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the sulfonamide group can produce amine derivatives.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the quinoline core can intercalate with DNA, disrupting cellular processes. The methoxy group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}acetamide
- N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methyl-2-pyrazinecarboxamide
Uniqueness
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, sulfonamide group, and methoxy group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-17-4-13-24-23(16-17)25(18(2)26(30-24)20-7-9-21(34-3)10-8-20)27(31)29-15-14-19-5-11-22(12-6-19)35(28,32)33/h4-13,16H,14-15H2,1-3H3,(H,29,31)(H2,28,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTDWQDALOSTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B4161515.png)
![6-[3-(1-methoxyethyl)phenyl]pyrimidin-4-amine](/img/structure/B4161519.png)
METHANONE](/img/structure/B4161521.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4161529.png)
![6-chloro-N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4161530.png)

![6-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161541.png)

![6-chloro-2-(pyridin-3-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4161557.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161566.png)
![2-(3-bromophenyl)-6-chloro-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161571.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4161605.png)
